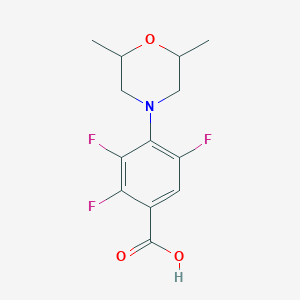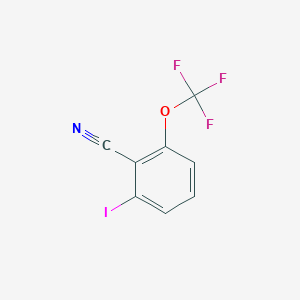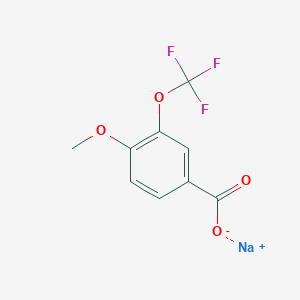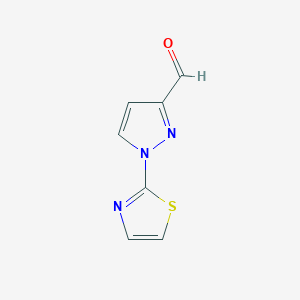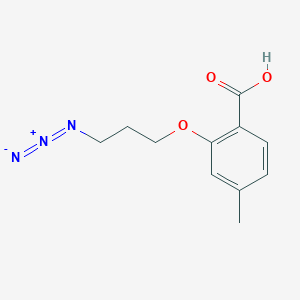
2-(3-Azidopropoxy)-4-methylbenzoic acid
Overview
Description
2-(3-Azidopropoxy)-4-methylbenzoic acid is an organic compound that features an azide group, a propoxy linker, and a methylbenzoic acid core. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The azide group is particularly reactive, making this compound a valuable intermediate in click chemistry and other synthetic methodologies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-4-methylbenzoic acid typically involves the following steps:
Preparation of 3-Azidopropanol: This can be achieved by reacting 3-chloropropanol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Esterification: The 3-azidopropanol is then esterified with 4-methylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester linkage.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Azidopropoxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Click Chemistry: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Reduction: The azide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
CuAAC: Copper(I) salts, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in anhydrous ether or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide in DMF for nucleophilic substitution reactions.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Substituted Derivatives: Formed via nucleophilic substitution.
Scientific Research Applications
2-(3-Azidopropoxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules via click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive triazole derivatives.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, through its reactive azide group.
Mechanism of Action
The mechanism of action of 2-(3-Azidopropoxy)-4-methylbenzoic acid is primarily based on the reactivity of its azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioactive. In biological systems, the compound can be used to modify proteins or other biomolecules through bioconjugation, enabling the study of molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
3-Azidopropionic acid: Contains an azide group and a carboxylic acid group but lacks the aromatic ring and methyl group.
4-Azidobenzoic acid: Contains an azide group and a benzoic acid core but lacks the propoxy linker.
2-Azidoethanol: Contains an azide group and a hydroxyl group but lacks the aromatic ring and carboxylic acid group.
Uniqueness
2-(3-Azidopropoxy)-4-methylbenzoic acid is unique due to its combination of an azide group, a propoxy linker, and a methylbenzoic acid core. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-(3-azidopropoxy)-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-8-3-4-9(11(15)16)10(7-8)17-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBYOHIJZSUWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


